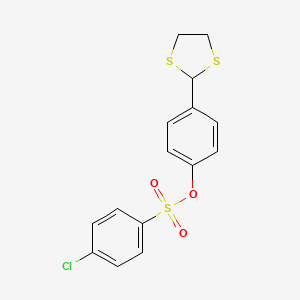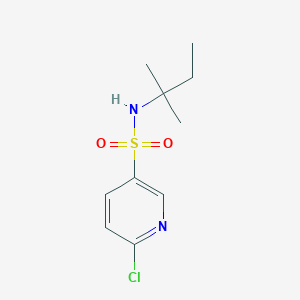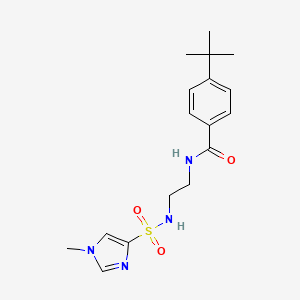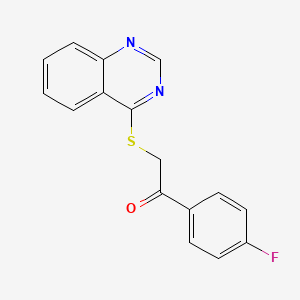
1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone” is a complex organic molecule that contains a quinazolinylsulfanyl group and a fluorophenyl group . It’s likely that this compound has applications in medicinal chemistry or materials science, as many similar compounds do .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multi-step reactions involving condensation or coupling reactions . The exact method would depend on the specific starting materials and desired product.Molecular Structure Analysis
The molecular structure of similar compounds often involves aromatic rings and various functional groups . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Applications De Recherche Scientifique
AMPA Receptor Antagonists
A series of quinazolin-4-ones, including compounds with structural elements similar to 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone, were synthesized to probe the structure-activity relationship for AMPA receptor inhibition. These compounds, through alterations in the positioning of the fluorophenyl group, demonstrated a wide range of potencies in inhibiting AMPA receptors. This study indicates the potential of such compounds in the development of new AMPA receptor antagonists (Chenard et al., 2001).
Anti-inflammatory Activity
Research on 4(1H)-quinazolinone derivatives has identified compounds with significant anti-inflammatory activity. The presence of a fluorophenyl group, as in this compound, alongside specific structural modifications, was found to enhance the anti-inflammatory efficacy of these compounds. This insight is crucial for the design of new anti-inflammatory drugs (Ozaki et al., 1985).
Synthesis Methods
Innovative synthesis methods for fluorinated quinazolin-4-ones have been developed, highlighting the versatility of compounds with a fluorophenyl group. These methods allow for the preparation of compounds with various fluorine substitutions, demonstrating the importance of such chemical structures in medicinal chemistry and drug design (Buscemi et al., 2004).
VEGFR-2 Inhibitors
2-(Quinazolin-4-ylamino)-[1,4]benzoquinones, structurally related to this compound, have been identified as potent, covalent-binding, irreversible inhibitors of VEGFR-2 kinase domain. These compounds offer insights into the development of new therapeutics targeting angiogenesis and tumor growth (Wissner et al., 2005).
Antimicrobial Activity
Quinazolin-4-one derivatives have been synthesized and evaluated for their antimicrobial activities, indicating the potential application of such compounds, including those with a 4-fluorophenyl component, in combating microbial infections. This research contributes to the ongoing search for new antimicrobial agents to address resistance issues (Kaur et al., 2010).
Mécanisme D'action
Mode of Action
Like many other compounds, it likely interacts with its targets to induce changes in cellular function .
Biochemical Pathways
Given the lack of information about its targets and mode of action, it is difficult to predict which pathways this compound might affect .
Pharmacokinetics
Therefore, it is challenging to outline its impact on bioavailability .
Result of Action
Without knowledge of its primary targets and mode of action, it is difficult to describe the specific effects of this compound .
Safety and Hazards
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-2-quinazolin-4-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2OS/c17-12-7-5-11(6-8-12)15(20)9-21-16-13-3-1-2-4-14(13)18-10-19-16/h1-8,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPVSDVJAVOBLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)SCC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-Fluorobenzyl)oxy]benzoic acid](/img/structure/B2443332.png)
![(4Z)-3-(3,4-dimethoxyphenyl)-N-methoxy-1H,4H-indeno[1,2-c]pyrazol-4-imine](/img/structure/B2443333.png)
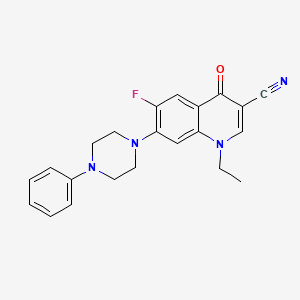
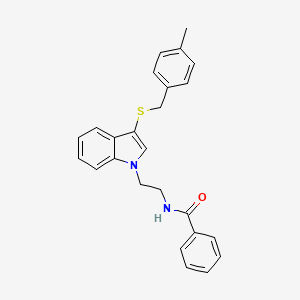
![(11Z)-N-(3-chlorophenyl)-11-[(2,4-dimethoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2443336.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2443339.png)
